Ethyl (2E)-3-oxo-2-(phenylimino)butanoate
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Overview
Description
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be synthesized through the esterification reaction, where carboxylic acids are heated with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is slow and reversible, and the ester is typically isolated by distillation or extraction methods.
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids to speed up the reaction and increase yield . The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Reduction: Reduction with lithium aluminum hydride can convert the ester into primary alcohols.
Aminolysis: Reaction with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Aminolysis: Amines in the presence of a catalyst.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Aminolysis: Amides.
Scientific Research Applications
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in organic reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-oxo-2-(phenylimino)butanoate involves its interaction with molecular targets such as enzymes and receptors. The ester functional group can undergo hydrolysis to release active compounds that interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2E)-3-oxo-2-(phenylimino)butanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes.
Ethyl butanoate: Used as a flavoring agent in the food industry.
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics.
Properties
CAS No. |
97985-76-7 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenyliminobutanoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)13-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI Key |
OFBVHUIPMQLTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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